molecular formula C12H24ClNO4 B15076236 H-Asp(otbu)-otbu hcl

H-Asp(otbu)-otbu hcl

Cat. No.: B15076236
M. Wt: 281.77 g/mol
InChI Key: GVLZIMQSYQDAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride typically involves the protection of the carboxyl groups of aspartic acid with tert-butyl groups. This can be achieved through esterification reactions using tert-butyl alcohol and an acid catalyst. The hydrochloride salt is then formed by treating the protected aspartic acid with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, although the protective tert-butyl groups generally make it more resistant to oxidation.

    Reduction: Reduction reactions are less common for this compound due to the stability of the tert-butyl groups.

    Substitution: The tert-butyl groups can be removed through acid-catalyzed hydrolysis, leading to the formation of aspartic acid.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Hydrochloric acid for hydrolysis of tert-butyl groups.

Major Products Formed

    Oxidation: Oxidized derivatives of aspartic acid.

    Reduction: Reduced derivatives, though less common.

    Substitution: Aspartic acid after removal of protective groups.

Scientific Research Applications

H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride is widely used in peptide synthesis. Its protective groups make it an essential intermediate in the synthesis of complex peptides and proteins. The compound is also used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The protective tert-butyl groups in H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride prevent unwanted side reactions during peptide synthesis. This allows for the selective formation of peptide bonds. The hydrochloride salt form enhances the solubility of the compound in aqueous solutions, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    H-Aspartic acid (benzyl ester)-benzyl ester hydrochloride: Another derivative of aspartic acid with benzyl protective groups.

    H-Glutamic acid (tert-butyl ester)-tert-butyl ester hydrochloride: Similar compound with glutamic acid instead of aspartic acid.

Uniqueness

H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride is unique due to its specific protective groups, which offer stability and selectivity in peptide synthesis. The tert-butyl groups are particularly effective in preventing side reactions, making this compound highly valuable in synthetic chemistry.

Properties

IUPAC Name

ditert-butyl 2-aminobutanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLZIMQSYQDAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.